![molecular formula C8H19NSi2 B1329466 1,1,3,3-Tetramethyl-1,3-divinyldisilazane CAS No. 7691-02-3](/img/structure/B1329466.png)
1,1,3,3-Tetramethyl-1,3-divinyldisilazane
Overview
Description
1,1,3,3-Tetramethyl-1,3-divinyldisilazane is used for silicone rubber, silicone resin, silicone gel, and vinyl manufacturing . It is a vinylsilazane that could be cross-linked with polyhydromethylsiloxane in the presence of Karstedt’s catalyst .
Synthesis Analysis
1,1,3,3-Tetramethyl-1,3-divinyldisilazane is prepared by hydrolysis of vinyldimethylmethoxysilane . The reactions are carried out in solvent-free conditions, resulting in non-porous polysiloxane-silazane networks .Molecular Structure Analysis
The empirical formula of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is C8H19NSi2 . Its molecular weight is 185.41 .Chemical Reactions Analysis
1,1,3,3-Tetramethyl-1,3-divinyldisilazane, as a vinylsilazane, could cross-link with polyhydromethylsiloxane in the presence of Karstedt’s catalyst . This reaction results in non-porous polysiloxane-silazane networks when carried out in solvent-free conditions .Physical And Chemical Properties Analysis
1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a colorless liquid . It has a density of 0.811 g/cm^3 . Its melting point is -99.7 °C, and its boiling point is 139 °C .Scientific Research Applications
Chromatography
TMDD is utilized in the silanization of glass capillary columns in chromatography . This process enhances the separation efficiency of the columns by reducing the adsorption of polar compounds. TMDD’s ability to form a stable, hydrophobic layer on the glass surface is crucial for achieving high-resolution chromatographic separations.
Organometallic Chemistry
As a ligand, TMDD plays a significant role in organometallic chemistry . It forms complexes with transition metals, which can be used as catalysts in various organic transformations. These complexes are often involved in polymerization reactions, where they can influence the molecular weight and polydispersity of the resulting polymers.
Homogeneous Catalysis
In homogeneous catalysis , TMDD acts as a catalyst itself or as a precursor to catalysts . Its vinyl groups can participate in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. This application is particularly valuable in pharmaceutical research, where precise chemical modifications are required.
Silicone Rubber Manufacturing
TMDD is a key ingredient in the production of silicone rubber . It provides vinyl groups that are necessary for the cross-linking process, which gives silicone rubber its desirable properties such as flexibility, heat resistance, and chemical stability. This makes it suitable for use in high-performance seals and gaskets.
Silicone Resin Production
Similarly, TMDD is used in the synthesis of silicone resins . These resins have applications in coatings, adhesives, and molding compounds. The vinyl groups from TMDD contribute to the thermal stability and mechanical strength of the resins, which are important for their performance in harsh environments.
Silicone Gel Formulation
In the formulation of silicone gels , TMDD provides the vinyl functionality required for the cross-linking process . These gels are used in a variety of applications, including medical implants, electronic encapsulation, and cosmetic products. The cross-linking helps in achieving the desired viscoelastic properties.
Vinyl Monomer Synthesis
TMDD serves as a precursor in the synthesis of vinyl monomers . These monomers can be polymerized to form polyvinyl compounds, which are used in a wide range of applications from packaging materials to biomedical devices. The versatility of vinyl polymers makes this application particularly significant.
Surface Modification
The compound is also employed in surface modification techniques . TMDD can be used to alter the surface properties of various materials, such as making them more hydrophobic or introducing functional groups that can further react with other chemicals. This is essential in the development of specialized coatings and surface treatments.
Mechanism of Action
Target of Action
1,1,3,3-Tetramethyl-1,3-divinyldisilazane, also known as DVTMDS, is primarily used as a ligand in organometallic chemistry . It is a component of Karstedt’s catalyst , which is widely used in the catalysis of hydrosilylation reactions .
Mode of Action
DVTMDS interacts with its targets by acting as a ligand, forming complexes with metals . In the context of Karstedt’s catalyst, it forms a complex with platinum, facilitating the catalysis of hydrosilylation reactions .
Biochemical Pathways
The primary biochemical pathway involving DVTMDS is the hydrosilylation reaction . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds . DVTMDS, as a part of Karstedt’s catalyst, plays a crucial role in facilitating this reaction .
Pharmacokinetics
It’s important to note that dvtmds is a volatile liquid at room temperature , which could influence its handling and storage.
Result of Action
The result of DVTMDS’s action as a part of Karstedt’s catalyst is the facilitation of hydrosilylation reactions . These reactions are crucial in the production of a variety of silicon-based organic compounds .
Action Environment
The action of DVTMDS is influenced by environmental factors such as temperature and pressure . For instance, DVTMDS is a volatile liquid with a boiling point of 161-163 °C , indicating that it can readily evaporate at high temperatures. Therefore, it is typically stored at temperatures between 2-8°C to maintain its stability and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[[[ethenyl(dimethyl)silyl]amino]-dimethylsilyl]ethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-9H,1-2H2,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIWUCVZCRTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)N[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064770 | |
Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1,3,3-Tetramethyl-1,3-divinyldisilazane | |
CAS RN |
7691-02-3 | |
Record name | 1-Ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7691-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisilazane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007691023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILAZANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53X6928T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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